molecular formula C19H22N4O2 B303623 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B303623
M. Wt: 338.4 g/mol
InChI Key: OAIGXYYMIZKQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the inhibition of various cellular pathways and processes. The compound has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of various kinases, which are involved in cell signaling pathways. These mechanisms of action contribute to the compound's anticancer, antimicrobial, and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile are diverse. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth. In addition, the compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments include its diverse biological activities and potential applications in medicinal chemistry. However, the compound also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in combination therapy with other drugs. Additionally, further research is needed to fully elucidate the compound's mechanisms of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the reaction of 3-methoxybenzaldehyde, dimethylamine, and ethyl cyanoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a multistep process, involving the formation of an intermediate compound, which is subsequently cyclized to form the final product.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

properties

Product Name

2-Amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C19H22N4O2/c1-22(2)23-15-8-5-9-16(24)18(15)17(14(11-20)19(23)21)12-6-4-7-13(10-12)25-3/h4,6-7,10,17H,5,8-9,21H2,1-3H3

InChI Key

OAIGXYYMIZKQIA-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)OC)C(=O)CCC2

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)OC)C(=O)CCC2

Origin of Product

United States

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